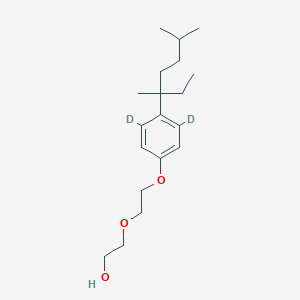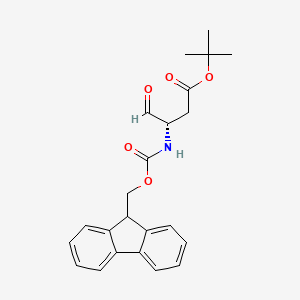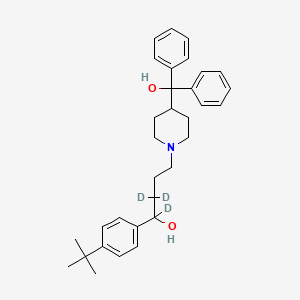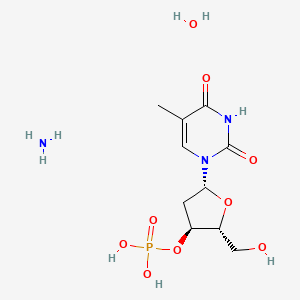
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate is an organic compound that belongs to the class of alkylphenol ethoxylates. These compounds are known for their surfactant properties and are widely used in various industrial applications. The presence of deuterium atoms (d2) in the phenol ring makes this compound particularly useful in analytical chemistry, especially in studies involving isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate typically involves the ethoxylation of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2. The reaction is carried out in the presence of a catalyst, usually a base such as potassium hydroxide, at elevated temperatures. The ethoxylation process involves the addition of ethylene oxide to the phenol compound, resulting in the formation of the diethoxylate derivative.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous feeding of ethylene oxide and the phenol compound into a reactor, with careful control of temperature and pressure to maintain the desired reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alkylphenol.
Substitution: The ethoxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as acids or bases, depending on the nature of the substituent.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkylphenols.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes, where the compound helps to stabilize emulsions by reducing the interfacial tension between oil and water phases.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate
- 4-(3,6-Dimethyl-3-heptyl)phenol diethoxylate
- 4-tert-Octylphenol diethoxylate
Uniqueness
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate is unique due to the presence of deuterium atoms in the phenol ring. This isotopic labeling makes it particularly useful in analytical studies, where it can be used as an internal standard or tracer. The compound’s surfactant properties also make it valuable in various industrial applications, where it can improve the efficiency of processes involving emulsification, dispersion, and solubilization.
Propiedades
Número CAS |
1173021-42-5 |
|---|---|
Fórmula molecular |
C19H32O3 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
2-[2-[3,5-dideuterio-4-(3,6-dimethylheptan-3-yl)phenoxy]ethoxy]ethanol |
InChI |
InChI=1S/C19H32O3/c1-5-19(4,11-10-16(2)3)17-6-8-18(9-7-17)22-15-14-21-13-12-20/h6-9,16,20H,5,10-15H2,1-4H3/i6D,7D |
Clave InChI |
MXEUZASFOXCTSR-QFIQSOQBSA-N |
SMILES isomérico |
[2H]C1=CC(=CC(=C1C(C)(CC)CCC(C)C)[2H])OCCOCCO |
SMILES canónico |
CCC(C)(CCC(C)C)C1=CC=C(C=C1)OCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1\'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)](/img/structure/B12057817.png)


![[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide](/img/structure/B12057843.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12057850.png)
![sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B12057854.png)
![ethyl 2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate](/img/structure/B12057857.png)







